molecular formula C17H14N2O2S B11597612 S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

Cat. No.: B11597612
M. Wt: 310.4 g/mol
InChI Key: CPBBNSZJGREQOL-UHFFFAOYSA-N
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Description

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate: is a chemical compound with the molecular formula C17H13ClN2O2S It is known for its unique structure, which includes a quinazoline ring system substituted with methoxy and methyl groups, and a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate typically involves the reaction of 6-methoxy-4-methylquinazoline with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline ring or the benzenecarbothioate moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; reactions are often performed in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of quinazoline N-oxides or sulfoxides.

    Reduction: Formation of reduced quinazoline derivatives or thiols.

    Substitution: Formation of substituted quinazoline or benzenecarbothioate derivatives.

Scientific Research Applications

Chemistry: S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using computational methods and biochemical assays to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

  • S-(6-methoxy-4-methyl-2-quinazolinyl) 2-chlorobenzenecarbothioate
  • S-(6-methoxy-4-methylquinazolin-2-yl) 2-chlorobenzenecarbothioate

Comparison: S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate stands out due to its specific substitution pattern on the quinazoline ring and the benzenecarbothioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

S-(6-methoxy-4-methylquinazolin-2-yl) benzenecarbothioate

InChI

InChI=1S/C17H14N2O2S/c1-11-14-10-13(21-2)8-9-15(14)19-17(18-11)22-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

CPBBNSZJGREQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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